1-[3-(Dimethylamino)propyl]-indole-3-acetamide
Description
1-[3-(Dimethylamino)propyl]-indole-3-acetamide is a synthetic indole derivative featuring a dimethylaminopropyl chain at the indole’s 1-position and an acetamide group at the 3-position. Its molecular formula is C₁₅H₂₁N₃O, with a molecular weight of 259.35 g/mol (calculated from structural data). The compound’s structure combines the aromatic indole core with polar functional groups, influencing its physicochemical and biological properties.
Synthesis: The compound is synthesized via coupling reactions, similar to methods described for indole-3-acetamides . Indole-3-acetic acid is typically reacted with a dimethylaminopropylamine derivative using coupling agents like 1,1-carbonyldiimidazole (CDI) or EDCI/HOBt .
Properties
IUPAC Name |
2-[1-[3-(dimethylamino)propyl]indol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c1-17(2)8-5-9-18-11-12(10-15(16)19)13-6-3-4-7-14(13)18/h3-4,6-7,11H,5,8-10H2,1-2H3,(H2,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNNLNXFKHPMWOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C=C(C2=CC=CC=C21)CC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30445804 | |
| Record name | 1-[3-(Dimethylamino)propyl]-indole-3-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30445804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
203719-69-1 | |
| Record name | 1-[3-(Dimethylamino)propyl]-indole-3-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30445804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-[3-(Dimethylamino)propyl]-indole-3-acetamide typically involves several steps. One common method includes the reaction of indole-3-acetic acid with 3-(dimethylamino)propylamine under specific conditions to form the desired product. The reaction is usually carried out in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of the amide bond . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-[3-(Dimethylamino)propyl]-indole-3-acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group, using reagents like alkyl halides.
Coupling Reactions: It can participate in coupling reactions, especially in the presence of carbodiimides like EDC, to form amide bonds.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce primary amines.
Scientific Research Applications
1-[3-(Dimethylamino)propyl]-indole-3-acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Industry: The compound is used in the production of pharmaceuticals and as a reagent in chemical synthesis.
Mechanism of Action
The mechanism of action of 1-[3-(Dimethylamino)propyl]-indole-3-acetamide involves its interaction with specific molecular targets. It is known to bind to certain receptors and enzymes, modulating their activity. For instance, it may inhibit the activity of specific kinases or interact with neurotransmitter receptors, leading to various biological effects . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Key Properties :
- logP: Estimated at 1.8–2.2 (extrapolated from similar compounds in ). The dimethylamino group enhances water solubility under acidic conditions, while the acetamide contributes polarity.
- Molecular Volume : ~175.07 ml/mol (based on McGowan method analogs) .
Structural Analogues and Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | logP | Key Substituents |
|---|---|---|---|---|
| 1-[3-(Dimethylamino)propyl]-indole-3-acetamide | C₁₅H₂₁N₃O | 259.35 | 1.8–2.2 | 1-(dimethylaminopropyl), 3-acetamide |
| Indole-3-acetamide (base structure) | C₁₀H₁₀N₂O | 174.20 | 1.2–1.5 | 3-acetamide |
| 1-Propyl-indole-3-acetamide | C₁₃H₁₆N₂O | 216.28 | 2.5–3.0 | 1-propyl, 3-acetamide |
| 1-[3-(Diethylamino)propyl]-indole-3-acetamide | C₁₇H₂₅N₃O | 287.41 | 2.8–3.3 | 1-(diethylaminopropyl), 3-acetamide |
| N-[3-(Diethylamino)propyl]-2-(3,4-diphenylpyrazol-1-yl)acetamide | C₂₄H₃₀N₄O | 414.53 | 3.5–4.0 | Diethylaminopropyl, diphenylpyrazole |
Key Observations :
- logP Trends: The dimethylaminopropyl group reduces logP compared to purely alkyl chains (e.g., propyl) due to its polar tertiary amine. However, replacing dimethylamino with diethylamino increases logP (e.g., 2.8–3.3 vs. 1.8–2.2) .
- Solubility: The acetamide group enhances aqueous solubility relative to non-polar indole derivatives. Protonation of the dimethylamino group at physiological pH further improves solubility .
Comparison with Caffeic Acid-Indole Hybrids :
- Hybrids like those in show superior antioxidant activity (EC₅₀: 10–20 µM) due to catechol groups, but the target compound’s acetamide and dimethylamino groups may offer better metabolic stability.
Biological Activity
1-[3-(Dimethylamino)propyl]-indole-3-acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and pharmacological implications based on diverse research findings.
Chemical Structure and Properties
1-[3-(Dimethylamino)propyl]-indole-3-acetamide has the molecular formula and a molecular weight of approximately 259.35 g/mol. The compound consists of an indole ring, an acetamide group, and a dimethylamino propyl side chain, which contributes to its pharmacological properties. The presence of these functional groups allows for various chemical reactions, making it versatile in synthetic organic chemistry.
Pharmacological Potential
Research indicates that compounds with indole structures often exhibit a wide range of biological activities, including:
- Antimycobacterial Activity : Similar indole-based compounds have shown efficacy against mycobacterial pathogens. For instance, lead acetamides have been identified that maintain high potency while improving aqueous solubility and pharmacokinetic profiles compared to their indole counterparts .
- Antihyperglycemic Effects : Indole-3-acetamides have demonstrated moderate inhibition against the α-amylase enzyme, which is crucial for carbohydrate metabolism. Compounds in this category displayed IC50 values ranging from 1.09 to 2.84 μM, indicating their potential as antihyperglycemic agents .
- Antioxidant Properties : The antioxidant activity of indole derivatives has been evaluated using DPPH and ABTS assays, with some compounds showing significant radical scavenging abilities .
The biological activity of 1-[3-(Dimethylamino)propyl]-indole-3-acetamide can be attributed to its interactions with various molecular targets. For instance, studies suggest that the indole moiety can participate in hydrogen bonding and π–π stacking interactions with target proteins, enhancing its binding affinity . Furthermore, the dimethylamino group may facilitate interactions with nucleophilic sites on biomolecules due to its basic nature.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of 1-[3-(Dimethylamino)propyl]-indole-3-acetamide, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Indole-3-acetamide | Indole core with an acetamide group | Anticancer, neuroprotective |
| N,N-Dimethyltryptamine | Tryptamine derivative | Psychoactive effects |
| 5-Methoxyindole-3-acetic acid | Methoxy substitution on indole | Antioxidant properties |
| 1-Methylindole | Methyl group at position 1 on indole | Antimicrobial activity |
The combination of a dimethylamino side chain and an acetamide functionality in 1-[3-(Dimethylamino)propyl]-indole-3-acetamide enhances its solubility and bioavailability compared to other similar compounds.
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
- Antimycobacterial Study : A study focusing on lead acetamides revealed that certain modifications could enhance antimicrobial potency while maintaining low cytotoxicity levels. This suggests that 1-[3-(Dimethylamino)propyl]-indole-3-acetamide could be a candidate for further development as an antitubercular agent .
- Antioxidant Activity : Research involving various indole derivatives has shown promising results in terms of antioxidant capacity, which could be beneficial in managing oxidative stress-related diseases .
Q & A
Q. Q1. What are the key physicochemical properties of 1-[3-(Dimethylamino)propyl]-indole-3-acetamide, and how do they influence experimental design?
Methodological Answer:
- LogP (Partition Coefficient): Critical for solubility studies. The Crippen fragmentation method calculates logP = 2.593, indicating moderate lipophilicity, which informs solvent selection (e.g., DMSO for stock solutions) and membrane permeability assays .
- Molecular Volume (McGowan Method): 175.070 ml/mol, useful for predicting diffusion rates in chromatography or biological matrices .
- Safety Data: Requires handling in ventilated environments due to indole derivatives’ potential respiratory irritation (refer to safety protocols in SDS documentation) .
| Property | Value | Method/Source |
|---|---|---|
| LogP | 2.593 | Crippen Fragmentation |
| Molecular Volume | 175.070 ml/mol | McGowan Method |
| Melting Point | 148–150°C | Experimental Synthesis |
Q. Q2. How can researchers optimize the synthesis of 1-[3-(Dimethylamino)propyl]-indole-3-acetamide derivatives?
Methodological Answer:
- Reaction Design: Use reflux conditions (e.g., acetic acid, 3–5 hours) for coupling reactions involving indole-3-acetamide precursors, as demonstrated in analogous indole-thiazole syntheses .
- Factorial Design: Apply 2^k factorial experiments to test variables (temperature, catalyst concentration) for yield optimization. For example, ICReDD’s computational-experimental feedback loop reduces trial-and-error approaches .
Q. Q3. What analytical techniques are recommended for characterizing this compound?
Methodological Answer:
- NMR & LC-MS: Essential for structural confirmation. PubChem’s InChI key (JIGXDILBQCBSCD-UHFFFAOYSA-N) aids spectral database matching .
- Chromatography: Reverse-phase HPLC with C18 columns, using logP (2.593) to estimate retention times .
Advanced Research Questions
Q. Q4. How can computational methods resolve contradictions between experimental and predicted solubility data?
Methodological Answer:
- Example Contradiction: Experimental solubility (log10ws = -3.36) vs. logP (2.593) suggests discrepancies in polar/non-polar interactions .
- Resolution Strategy:
- Use quantum chemical calculations (e.g., COSMO-RS) to model solvation effects.
- Cross-validate with experimental assays (e.g., shake-flask method) under controlled pH/temperature .
Q. Q5. What mechanistic insights explain the biological activity of 1-[3-(Dimethylamino)propyl]-indole-3-acetamide in receptor-binding studies?
Methodological Answer:
- Hypothesis Testing: The dimethylaminopropyl group enhances cationic interactions with biological targets (e.g., GPCRs).
- Methodology:
- Docking Simulations: Use AutoDock Vina with PDB structures to predict binding affinities.
- Mutagenesis Studies: Modify receptor residues (e.g., Asp113 in serotonin receptors) to validate interaction sites .
Q. Q6. How can researchers address batch-to-batch variability in indole-3-acetamide synthesis?
Methodological Answer:
- Process Control: Implement PAT (Process Analytical Technology) tools like in-line FTIR to monitor reaction intermediates.
- Statistical Analysis: Use ANOVA to identify critical factors (e.g., purity of 3-dimethylaminopropylamine precursors) .
Data Contradiction Analysis
Q. Q7. How should researchers reconcile discrepancies in reported melting points (148–150°C vs. literature values)?
Methodological Answer:
Q. Q8. Why do computational models overestimate the compound’s bioavailability compared to in vivo assays?
Methodological Answer:
- Possible Factors:
Safety and Handling
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
